molecular formula C5H6BrClN2 B585052 4-bromo-1-(2-chloroethyl)-1H-pyrazole CAS No. 663941-72-8

4-bromo-1-(2-chloroethyl)-1H-pyrazole

Cat. No.: B585052
CAS No.: 663941-72-8
M. Wt: 209.471
InChI Key: NOFUQFJPUMIBER-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2-chloroethyl)-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity patterns and potential biological activities. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFUQFJPUMIBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680208
Record name 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663941-72-8
Record name 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1H-pyrazole (5 g, 34.02 mmol), 2-chloroethanol (2.7 mL, 40.82 mmol) and PPh3 (10.71 g, 40.82 mmol) and in THF (68 mL) at 0° C. was added DEAD (6.4 mL, 40.8 mmol). The mixture was allowed to warm-up to room temperature and stirred overnight. It was then concentrated under reduced pressure, the residue was treated with ether and the resultant suspension was filtered. The filtrate was collected and concentrated under reduced pressure to afford the title compound 75 which was used in the next step without further purification. MS (m/z): 209.0 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10.71 g
Type
reactant
Reaction Step One
Name
DEAD
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromopyrazole (700 mg, 4.76 mmol, available from Aldrich), cesium carbonate (2328 mg, 7.14 mmol, available from Aldrich) and 1-bromo-2-chloroethane (0.592 ml, 7.14 mmol, available from Acros) were suspended in N,N-dimethylformamide (DMF) (14 ml) and heated to 60° C. under microwave conditions in an Emrys Optimiser for 1 hour. The mixture was partitioned between water (20 ml) and ethyl acetate (60 ml). The aqueous layer was run off and the organic washed (water ×3 (10 ml), brine (10 ml)), dried (magnesium sulfate) and evaporated to dryness to give the desired compound (868 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2328 mg
Type
reactant
Reaction Step Two
Quantity
0.592 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four

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